

An In-depth Technical Guide to the Molecular Structure of Chinomethionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chinomethionate*

Cat. No.: *B1668619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and mechanism of action of **Chinomethionate** (also known as Oxythioquinox). **Chinomethionate**, a quinoxaline-based compound, has been utilized as a fungicide and acaricide. This document consolidates key data, presents detailed experimental protocols for its analysis, and visualizes its synthetic pathway and proposed mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Molecular Structure and Identification

Chinomethionate is a heterocyclic compound featuring a dithioloquinoxaline core. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Structure:

- IUPAC Name: 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one[1]
- CAS Number: 2439-01-2[1]
- Chemical Formula: C₁₀H₆N₂OS₂[1]

- Molecular Weight: 234.30 g/mol [1]
- Synonyms: Oxythioquinox, Quinomethionate, Morestan[1]

The core structure consists of a quinoxaline ring system fused with a 1,3-dithiol-2-one ring. A methyl group is substituted at the 6-position of the quinoxaline moiety.

Physicochemical Properties

The physicochemical properties of **Chinomethionate** are crucial for its application, formulation, and environmental fate. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **Chinomethionate**

Property	Value	Reference
Physical State	Yellow crystals	[1][2]
Melting Point	172 °C	
Boiling Point	Decomposes before boiling	
Vapor Pressure	2.0 x 10 ⁻⁷ mmHg at 20 °C	
Solubility		
in Water	1 mg/L at 20 °C	
in Toluene	25 g/L at 20 °C	[2]
in Dichloromethane	40 g/L at 20 °C	[2]
in Hexane	1.8 g/L at 20 °C	[2]
in Isopropanol	0.9 g/L at 20 °C	[2]
in Cyclohexanone	18 g/L at 20 °C	[2]
in Dimethylformamide	10 g/L at 20 °C	[2]
Stability	Relatively stable under normal conditions; hydrolyzes in alkaline media.[2]	[2]

Spectral Data

Spectroscopic data are fundamental for the unequivocal identification and structural elucidation of **Chinomethionate**. Key spectral data are summarized in Table 2.

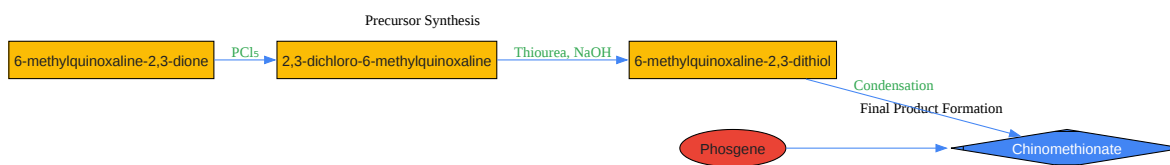
Table 2: Spectral Data of **Chinomethionate**

Spectroscopic Technique	Key Data Points	Reference
Mass Spectrometry (GC-MS)	Intense Peaks (m/z): 234 (100%), 206 (96%), 116 (54%), 174 (41%)	[2]
Infrared (IR) Spectroscopy	Spectra available (KBr wafer). Characteristic absorptions for C=O, C-S, and aromatic C-H bonds are expected.	[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H and ^{13}C NMR spectra are available for structural confirmation.	[2]

Note: While the existence of IR and NMR spectra is confirmed, specific peak assignments and chemical shifts are not readily available in public literature and may require access to proprietary databases.

Synthesis of Chinomethionate

The primary industrial synthesis of **Chinomethionate** involves the condensation reaction between 6-methylquinoxaline-2,3-dithiol and phosgene.[1] The overall synthetic workflow is depicted in the following diagram.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway of **Chinomethionate**.

Experimental Protocol: Synthesis of 6-methylquinoxaline-2,3-dithiol (Precursor)

- Chlorination: 6-methylquinoxaline-2,3-dione is reacted with phosphorus pentachloride (molar ratio 1:2.5) under reflux in an inert atmosphere for 3-4 hours at 80-100 °C to yield 2,3-dichloro-6-methylquinoxaline.[3] The reaction progress is monitored by thin-layer chromatography.
- Purification: The crude product is purified by recrystallization from ethanol or petroleum ether.[3]
- Thiolation: The purified 2,3-dichloro-6-methylquinoxaline is dissolved in ethanol. Thiourea (3 molar equivalents) and sodium hydroxide are added. The mixture is heated under reflux for 2-3 hours.[3]
- Workup: The reaction mixture is acidified to precipitate the 6-methylquinoxaline-2,3-dithiol, which is then purified by recrystallization.[3]

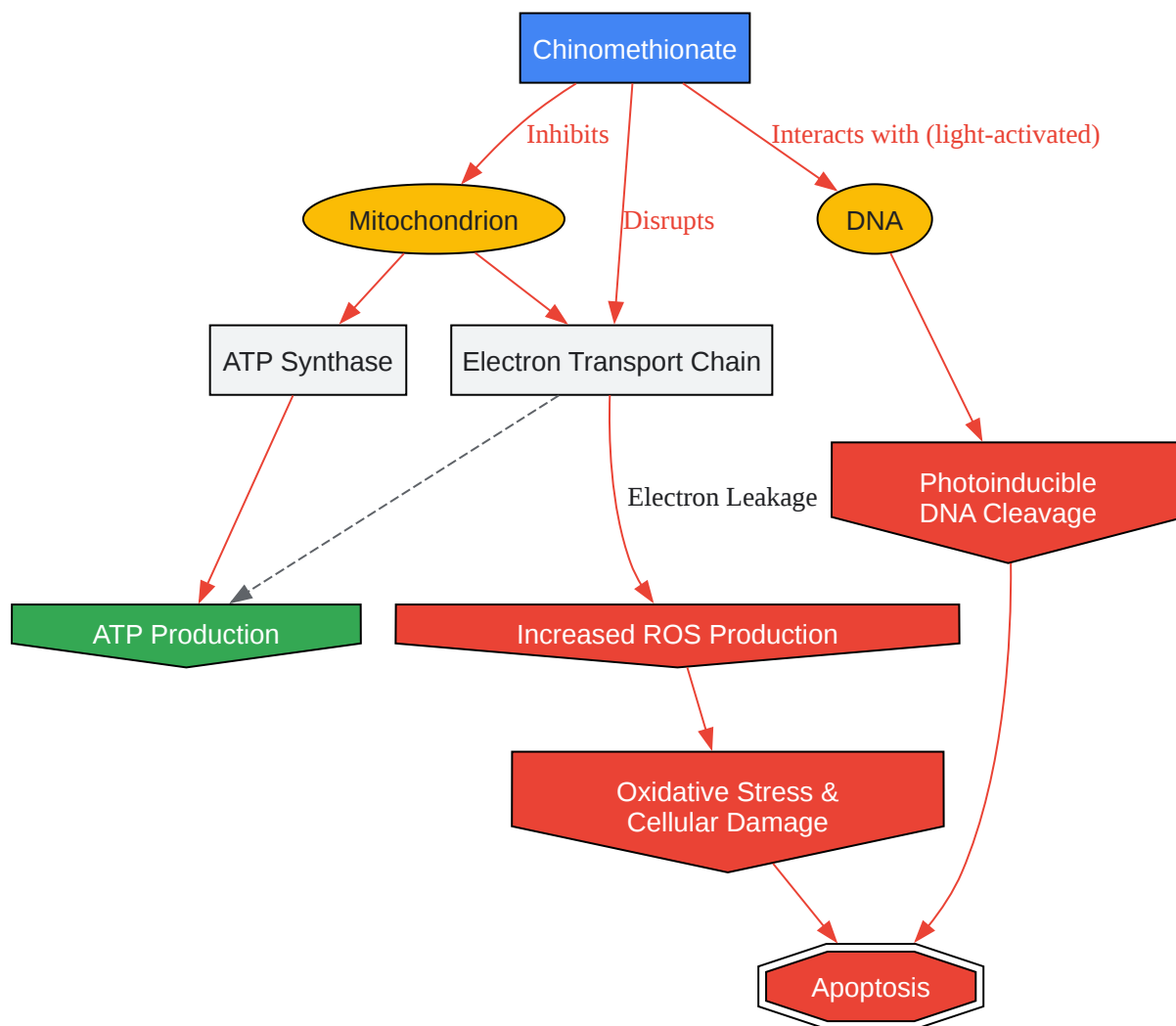
Experimental Protocol: Synthesis of Chinomethionate

- Reaction Setup: The precursor, 6-methylquinoxaline-2,3-dithiol, is dissolved in an aqueous alkaline solution.

- Condensation: Phosgene (carbonyl chloride) is carefully introduced into the solution. The reaction is a nucleophilic attack of the dithiol sulfur atoms on the electrophilic carbon of phosgene, leading to the formation of the dithiocarbonate ring and elimination of hydrogen chloride.
- Purification: The crude **Chinomethionate** is purified by recrystallization from a suitable solvent, such as a hexane-ethyl acetate mixture, to yield the final product.^[3]

Mechanism of Action

Chinomethionate functions as a multi-site inhibitor fungicide and acaricide. Its primary mode of action is the disruption of mitochondrial respiration, which is essential for energy production in target organisms.



[Click to download full resolution via product page](#)

Figure 2: Proposed mechanism of action of **Chinomethionate**.

The proposed mechanism involves the following key steps:

- **Inhibition of Mitochondrial Respiration:** **Chinomethionate** is believed to interfere with the electron transport chain in the mitochondria of fungi and mites. This disruption inhibits cellular respiration and the production of ATP, leading to energy depletion and cell death.[4]
- **Reaction with Thiol Groups:** **Chinomethionate** reacts with sulfur-containing amino acids in various proteins and enzymes, leading to a broad disruption of cellular functions. This multi-site activity makes the development of resistance less likely.
- **Photoinducible DNA Cleavage:** Studies have shown that **Chinomethionate** can induce DNA cleavage upon exposure to mild irradiation. This suggests a secondary mechanism of action involving direct damage to the genetic material of the target organism.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of **Chinomethionate** residues in various matrices. Gas chromatography is the primary technique employed for this purpose.

Experimental Protocol: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

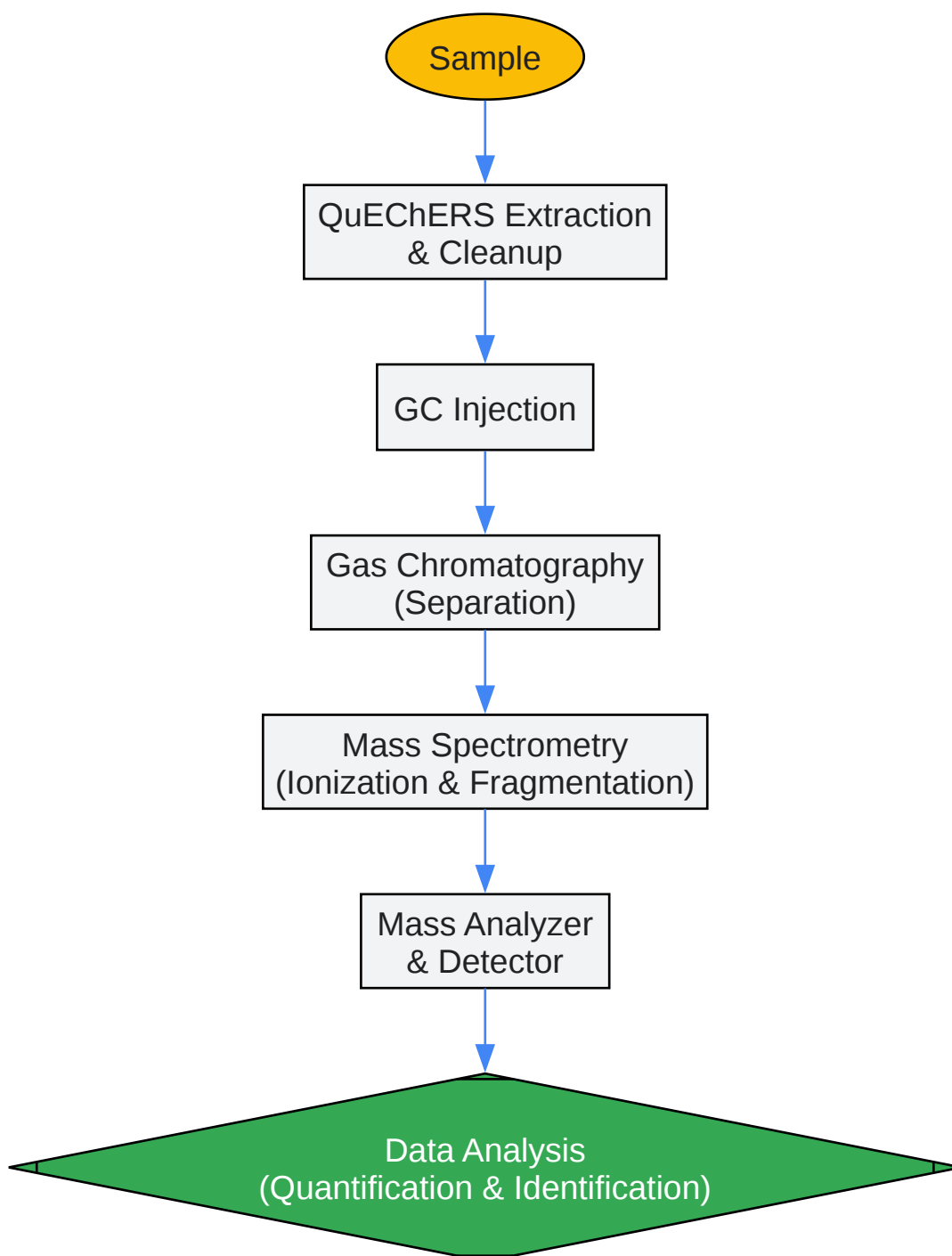
- **Homogenization:** A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.[5]
- **Extraction:** The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate amount of acetonitrile (e.g., 10-15 mL), and an internal standard is added. The tube is shaken vigorously for 1 minute.[5]
- **Salting Out:** QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate or sodium chloride) are added to induce phase separation. The tube is shaken vigorously for 1 minute and then centrifuged.[5]
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing magnesium sulfate and a

sorbent like primary secondary amine (PSA) to remove interferences such as sugars and fatty acids. The tube is vortexed and centrifuged.

- Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) provides high sensitivity and selectivity for the analysis of **Chinomethionate**.



[Click to download full resolution via product page](#)

Figure 3: General workflow for GC-MS analysis of **Chinomethionate**.

Typical GC-MS Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).
- Injection: Splitless injection is commonly used for trace analysis.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, properties, synthesis, and analysis of **Chinomethionate**. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. The multi-faceted mechanism of action, involving mitochondrial inhibition and potential photoinducible DNA damage, warrants further investigation to fully elucidate its biological activity and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Chinomethionat | C10H6N2OS2 | CID 17109 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Buy Chinomethionate | 2439-01-2 | >98% [smolecule.com]

- 4. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Chinomethionate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668619#what-is-the-molecular-structure-of-chinomethionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com